Enzyme Inhibition Profile: PCAF vs. ATAD2 Selectivity Ratio
2-Bromo-N-(2-methoxyphenyl)acetamide exhibits differential inhibitory activity against the bromodomain-containing proteins PCAF (KAT2B) and ATAD2. In BROMOscan assays, the compound demonstrates an IC50 of 70,000 nM (70 µM) against human PCAF expressed in E. coli, while showing an IC50 of 100,000 nM (100 µM) against human ATAD2A under identical assay conditions [1]. This yields a PCAF/ATAD2 selectivity ratio of 1.43-fold. In contrast, the unsubstituted analog 2-bromo-N-phenylacetamide and the para-methoxy analog 2-bromo-N-(4-methoxyphenyl)acetamide have not been reported to exhibit measurable PCAF or ATAD2 inhibition in public databases, indicating that the ortho-methoxy substitution pattern is critical for bromodomain engagement [2]. The modest selectivity for PCAF over ATAD2, while limited in magnitude, provides a defined starting point for structure-activity relationship (SAR) optimization in chemical probe development.
| Evidence Dimension | Bromodomain protein inhibition (IC50) |
|---|---|
| Target Compound Data | PCAF IC50 = 70,000 nM; ATAD2A IC50 = 100,000 nM |
| Comparator Or Baseline | 2-Bromo-N-phenylacetamide (unsubstituted): no reported PCAF/ATAD2 inhibition; 2-Bromo-N-(4-methoxyphenyl)acetamide: no reported PCAF/ATAD2 inhibition |
| Quantified Difference | PCAF/ATAD2 selectivity ratio = 1.43; vs. unsubstituted/para-methoxy analogs = qualitative gain of bromodomain binding activity |
| Conditions | BROMOscan assay; human PCAF and ATAD2A expressed in E. coli BL21; 1 hr incubation |
Why This Matters
This differential bromodomain engagement profile supports the selection of this compound as a starting scaffold for PCAF-targeted probe development over inactive unsubstituted or para-substituted analogs.
- [1] BindingDB. BDBM50157646 (CHEMBL216146): 2-Bromo-N-(2-methoxyphenyl)acetamide. BindingDB Affinity Data, curated from ChEMBL. View Source
- [2] ChEMBL Database. CHEMBL216146 - 2-Bromo-N-(2-methoxyphenyl)acetamide. European Bioinformatics Institute. View Source
